

# RO-275: A Selective HCN1 Inhibitor for Neurological Disorder Research

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## Compound of Interest

Compound Name: RO-275

Cat. No.: B15613107

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An In-depth Technical Guide on the Preclinical Advancements of a Novel Cognitive Enhancer

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **RO-275**, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1). Developed by Roche, **RO-275** has demonstrated significant potential in preclinical studies for the treatment of cognitive dysfunction, a hallmark of various neurological disorders. This document details the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying scientific principles and workflows.

## Core Data Presentation

The following tables summarize the key quantitative data for **RO-275**, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of **RO-275**

Target	IC50 (µM)	Description
HCN1	0.046	Primary target; potent inhibition
HCN2	14.3	~311-fold lower potency than for HCN1
HCN3	4.6	~100-fold lower potency than for HCN1
HCN4	13.9	~302-fold lower potency than for HCN1

Data sourced from MedChemExpress and TargetMol product sheets, referencing the primary publication by Harde et al., 2024.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: In Vivo Efficacy of **RO-275** in a Rat Model of Working Memory

Animal Model	Doses Administered (mg/kg, i.p.)	Key Findings
Male Sprague Dawley rats	3, 10, 30	- Rescued decremented working memory in the TUNL task. <a href="#">[1]</a> <a href="#">[2]</a> - The 10 mg/kg dose improved performance at the longest delay (6s). <a href="#">[1]</a> <a href="#">[2]</a> - The 30 mg/kg dose led to a significant reduction in incorrect trials. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### High-Throughput Electrophysiology Screening for HCN1 Inhibitors

The discovery of **RO-275** was facilitated by a high-throughput electrophysiology screen to identify selective HCN1 inhibitors.

Objective: To identify potent and selective small molecule inhibitors of the HCN1 channel from a large compound library.

Methodology:

- Cell Line: A stable cell line expressing human HCN1 channels is used.
- Automated Patch-Clamp: A high-throughput automated patch-clamp system (e.g., QPatch) is employed to record ion channel activity from multiple cells in parallel.
- Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hyperpolarization-activated current (I<sub>h</sub>) mediated by HCN1 channels.
- Compound Application: Compounds from a chemical library are applied to the cells, and the effect on the I<sub>h</sub> current is measured.
- Data Analysis: The percentage of inhibition of the I<sub>h</sub> current is calculated for each compound to determine its potency (IC<sub>50</sub>).
- Selectivity Profiling: Hit compounds are subsequently tested against other HCN channel subtypes (HCN2, HCN3, HCN4) to determine their selectivity profile.

## Trial-Unique, Delayed Nonmatching-to-Location (TUNL) Task

This task is a highly hippocampus-dependent automated touchscreen test of location memory and pattern separation in rodents, used to assess the in vivo efficacy of **RO-275** on working memory.<sup>[4]</sup>

Apparatus:

- Operant chambers equipped with a touchscreen, a reward magazine, and a house light.
- A mask with a grid of windows is placed in front of the touchscreen to define the possible stimulus locations.

Protocol:

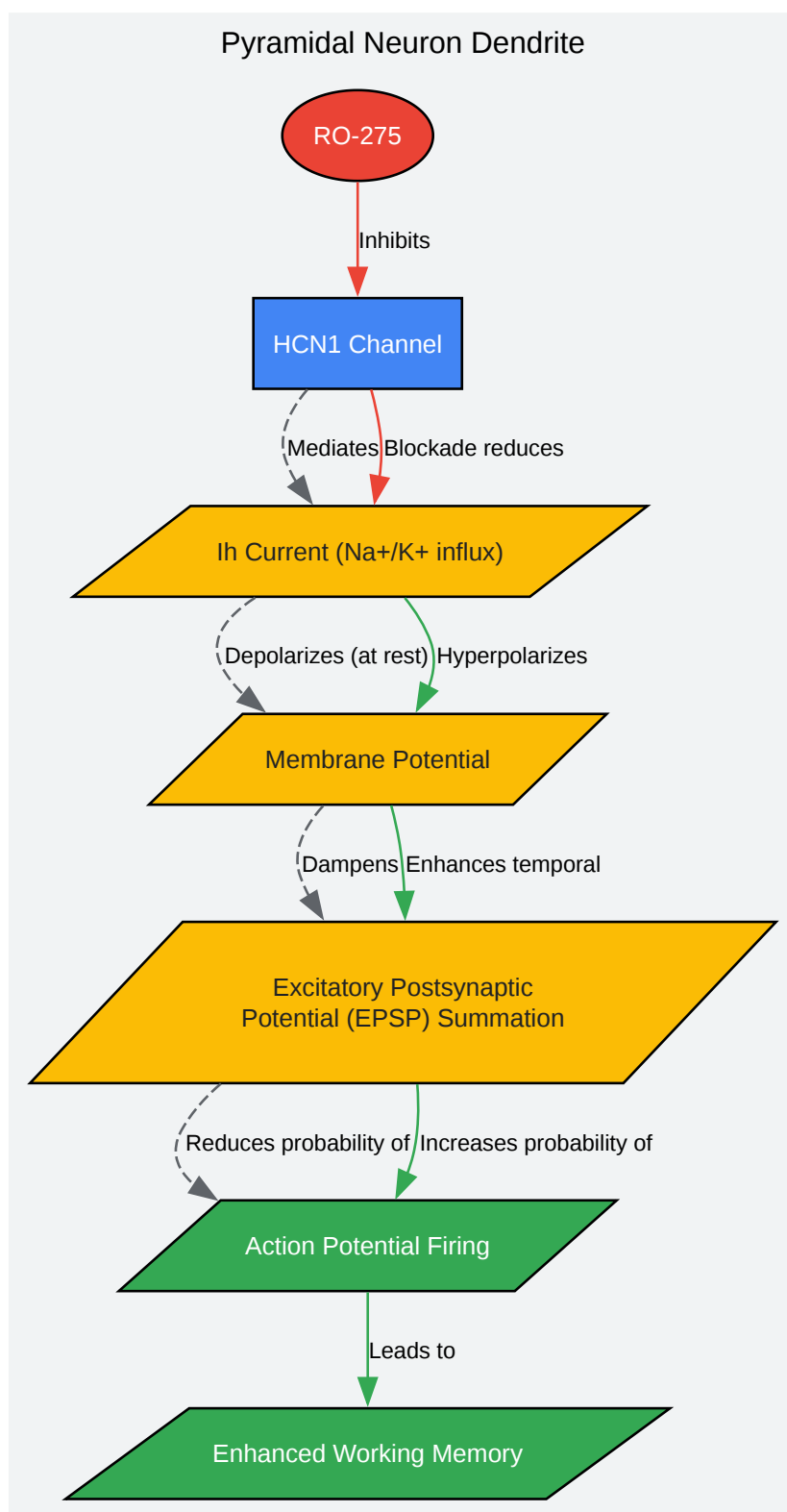
- Habituation and Pre-training:
  - Rats are habituated to the testing chambers.
  - They are trained to associate touching the screen with a food reward (e.g., sucrose pellet).
  - They are then trained to initiate a trial by poking their nose into the illuminated reward magazine.
- Sample Phase:
  - A single square stimulus is presented on the touchscreen at one of the pseudo-randomly selected locations.
  - The rat must touch the stimulus to proceed. A correct touch is rewarded.
- Delay Phase:
  - Following the sample phase, there is a delay interval (e.g., 1s to 6s) during which the screen is blank. The rat must remember the location of the initial stimulus.
- Choice Phase:
  - Two stimuli are presented: the original (sample) stimulus and a novel stimulus at a different location.
  - A correct response is touching the novel (non-matching) location, which is rewarded.
  - An incorrect touch (touching the original location) results in a time-out period with no reward.
- Data Collection:
  - The primary measures are the percentage of correct choices, the number of trials completed, and the latency to respond.
  - Performance is assessed at varying delay intervals and spatial separations between the sample and novel stimuli.

## Mandatory Visualizations



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Caption: Workflow for the discovery and preclinical development of **RO-275**.



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